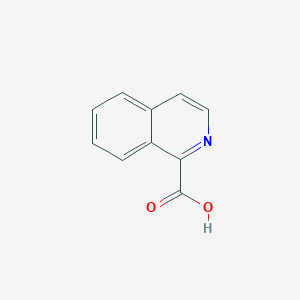

Isoquinoline-1-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218351. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAKCCMYRKZRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197566 | |

| Record name | Isoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-73-7 | |

| Record name | 1-Isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isoquinolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOQUINOLINE-1-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8AHM99SW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Isoquinoline-1-Carboxylic Acid from Isoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and well-established method for the synthesis of isoquinoline-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science, starting from isoquinoline (B145761). The primary method detailed is the Reissert-Henze reaction, a two-step process involving the formation of an intermediate Reissert compound followed by its hydrolysis.

Executive Summary

The synthesis of this compound from isoquinoline is most effectively achieved through the Reissert-Henze reaction. This method consistently provides good to excellent yields and is a staple in heterocyclic chemistry. The process involves two key stages:

-

Formation of the Reissert Compound: Isoquinoline is treated with benzoyl chloride and potassium cyanide in a biphasic solvent system to yield 2-benzoyl-1,2-dihydroisoquinaldonitrile.

-

Hydrolysis of the Reissert Compound: The intermediate is then hydrolyzed under acidic conditions to afford the final product, this compound.

This guide presents detailed experimental protocols for both steps, a summary of quantitative data, and a visualization of the reaction pathway.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound from isoquinoline via the Reissert-Henze reaction.

Table 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound)

| Parameter | Value | Reference |

| Starting Material | Isoquinoline | [1] |

| Key Reagents | Benzoyl chloride, Potassium cyanide | [1] |

| Solvent | Dichloromethane (B109758) / Water | [1] |

| Reaction Temperature | Reflux (self-initiated) | [1] |

| Reaction Time | 4 hours | [1] |

| Product Molar Yield | 69-74% | [1] |

| Melting Point | 124-126 °C | [1] |

Table 2: Hydrolysis of Reissert Compound to this compound

| Parameter | Value | Reference |

| Starting Material | 2-Benzoyl-1,2-dihydroisoquinaldonitrile | [2] |

| Key Reagent | Concentrated Hydrochloric Acid | [2] |

| Reaction Temperature | 150 °C (in a sealed tube) | [2] |

| Reaction Time | 8 hours | [2] |

| Product Molar Yield | ~90% | [2] |

| Melting Point | 164 °C (decomposes) | [3] |

Table 3: Characterization of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₂ | [3] |

| Molecular Weight | 173.17 g/mol | [3] |

| Appearance | Light orange to yellow to green crystalline powder | [4] |

| Melting Point | 164 °C (decomposes) | [3] |

| ¹H NMR (DMSO-d₆) | Spectrum available | [5] |

| ¹³C NMR | Spectrum available | [6] |

Experimental Protocols

Step 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound)

This procedure is adapted from a well-established Organic Syntheses protocol.[1]

Materials:

-

Isoquinoline (freshly distilled)

-

Benzoyl chloride (freshly distilled)

-

Potassium cyanide (KCN)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Ethyl acetate

-

Anhydrous potassium carbonate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel

-

Vacuum desiccator

Procedure:

-

In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine freshly distilled isoquinoline (64.6 g, 0.500 mol) and 400 mL of dichloromethane.

-

In a separate beaker, dissolve potassium cyanide (97.7 g, 1.50 mol) in 200 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

Add the aqueous potassium cyanide solution to the flask containing the isoquinoline solution.

-

Stir the biphasic mixture vigorously.

-

From the dropping funnel, add freshly distilled benzoyl chloride (70.3 g, 0.500 mol) dropwise over a period of 1 hour. The addition is exothermic and will cause the dichloromethane to reflux.

-

After the addition is complete, continue stirring the mixture vigorously for an additional 3 hours.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer successively with 300 mL of water, three 200-mL portions of 2 N hydrochloric acid, 200 mL of water, three 200-mL portions of 2 N sodium hydroxide, and finally with 200 mL of water.

-

Dry the dichloromethane solution over anhydrous potassium carbonate.

-

Filter the solution and remove the solvent under reduced pressure to yield a pale brown solid.

-

Recrystallize the crude product from boiling ethyl acetate. The Reissert compound will crystallize as cream-colored rhombic crystals upon cooling.

-

Collect the crystals by vacuum filtration using a Büchner funnel and dry them in a vacuum desiccator. This procedure typically yields 89.9 g (69-74%) of 2-benzoyl-1,2-dihydroisoquinaldonitrile.[1]

Step 2: Hydrolysis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile to this compound

This procedure is based on a general method for the hydrolysis of isoquinoline nitriles.[2]

Materials:

-

2-Benzoyl-1,2-dihydroisoquinaldonitrile

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ammonia (B1221849) solution

Equipment:

-

Heavy-walled glass tube (Carius tube) or a high-pressure reaction vessel

-

Heating mantle or oven

-

Rotary evaporator

-

Beakers

-

Filtration apparatus

Procedure:

-

Place the 2-benzoyl-1,2-dihydroisoquinaldonitrile (1 part by weight) in a heavy-walled glass tube.

-

Add approximately 9 times its weight of concentrated hydrochloric acid.

-

Seal the tube. Caution: This reaction is performed at high temperature and pressure. Ensure the sealed tube is appropriate for these conditions and use a protective blast shield.

-

Heat the sealed tube in an oven or with a heating mantle at 150 °C for 8 hours.

-

Allow the tube to cool completely to room temperature before carefully opening it in a fume hood.

-

Evaporate the reaction mixture to dryness, for instance by using a rotary evaporator.

-

Dissolve the residue in water.

-

If necessary, decolorize the solution with a small amount of activated charcoal and filter.

-

To the clear filtrate, add a theoretical quantity of ammonia solution to precipitate the this compound.

-

Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry. The reported yield for this type of hydrolysis is approximately 90%.[2]

Mandatory Visualization

The following diagrams illustrate the reaction pathway for the synthesis of this compound from isoquinoline.

References

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. [Synthesis of 1-acylisoquinolines via Reissert compounds. 13. Dihydroisoquinolinium arrangement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl- | C17H12N2O | CID 26219 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Isoquinoline-1-carboxylic Acid via the Reissert Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of isoquinoline-1-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing the Reissert reaction. The document details the two-step synthesis, which involves the formation of an intermediate Reissert compound, 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338), followed by its hydrolysis to the target carboxylic acid. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathways and experimental workflow to support researchers in the practical application of this synthetic route.

Introduction

The isoquinoline (B145761) core is a prominent structural motif in a vast array of natural products and pharmacologically active molecules. This compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. The Reissert reaction provides a reliable and well-established method for the introduction of a carboxyl group at the C-1 position of the isoquinoline ring system.[1] This reaction proceeds through the formation of a stable intermediate, known as a Reissert compound, which is subsequently hydrolyzed to yield the desired carboxylic acid. This guide offers a comprehensive resource for the practical synthesis of this compound via this classical and efficient transformation.

Reaction Overview and Mechanism

The synthesis of this compound via the Reissert reaction is a two-stage process:

-

Formation of the Reissert Compound: Isoquinoline is treated with an acyl chloride (typically benzoyl chloride) and a cyanide source (e.g., potassium cyanide or trimethylsilyl (B98337) cyanide) to form an N-acyl-1-cyano-1,2-dihydroisoquinoline, the Reissert compound.

-

Hydrolysis: The Reissert compound is then subjected to acidic or basic hydrolysis to convert the nitrile and amide functionalities into a carboxylic acid.

Reaction Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

Mechanism of Reissert Compound Formation

The formation of the Reissert compound is initiated by the acylation of the isoquinoline nitrogen, which activates the C-1 position for nucleophilic attack by the cyanide ion.

Caption: Mechanism of Reissert compound formation.

Mechanism of Hydrolysis

The hydrolysis of the Reissert compound can be catalyzed by either acid or base. The following diagram illustrates the base-catalyzed pathway, which involves the hydrolysis of both the nitrile and the N-benzoyl group.

Caption: Mechanism of base-catalyzed hydrolysis of the Reissert compound.

Quantitative Data

The yields of the Reissert reaction for the synthesis of this compound can vary depending on the specific conditions and reagents employed. The following tables summarize reported yields for the two key steps of the synthesis.

Table 1: Formation of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

| Acyl Chloride | Cyanide Source | Solvent System | Catalyst | Yield (%) | Reference |

| Benzoyl chloride | KCN | Dichloromethane (B109758)/Water | None | 58 | Organic Syntheses |

| Benzoyl chloride | TMSCN | Dichloromethane | AlCl₃ | 79 | S. Ruchirawat et al. |

| 3,4-Dimethoxybenzoyl chloride | TMSCN | Dichloromethane | AlCl₃ | 79.0 | S. Ruchirawat et al. |

| Acetyl chloride | TMSCN | Dichloromethane | AlCl₃ | 84.1 | S. Ruchirawat et al. |

| Ethyl chloroformate | TMSCN | Dichloromethane | AlCl₃ | 88.3 | S. Ruchirawat et al. |

Table 2: Hydrolysis to this compound

| Substrate | Hydrolysis Conditions | Yield (%) | Reference |

| 2-Benzoyl-1-methyl-1,2-dihydroisoquinoline-1-carbonitrile | KOH, H₂O, EtOH, reflux | 80 (of 1-methylisoquinoline) | Science of Synthesis[1] |

| 2-Benzoyl-1-benzyl-1,2-dihydroisoquinoline-1-carbonitrile | NaOH, H₂O, EtOH, reflux | 84 (of 1-benzylisoquinoline) | Science of Synthesis[1] |

Experimental Protocols

Caution: The following procedures involve the use of highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Protocol 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (Two-Phase Method)

This protocol is adapted from Organic Syntheses.

Materials:

-

Isoquinoline

-

Benzoyl chloride

-

Potassium cyanide (KCN)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

2 N Hydrochloric acid (HCl)

-

2 N Sodium hydroxide (B78521) (NaOH)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, add isoquinoline (1.0 eq) dissolved in dichloromethane.

-

In a separate beaker, dissolve potassium cyanide (3.0 eq) in water.

-

Combine the two solutions in the reaction flask and stir vigorously to create an emulsion.

-

Slowly add benzoyl chloride (1.8 eq) to the stirring mixture over 1 hour. An exothermic reaction will occur, and the dichloromethane may reflux.

-

Continue stirring for an additional 3 hours at room temperature.

-

Filter the reaction mixture to remove any insoluble material.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with water, 2 N HCl, water, 2 N NaOH, and finally with water.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from boiling ethyl acetate to yield pure 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile.

Protocol 2: Synthesis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (Anhydrous Method)

This protocol is adapted from the work of S. Ruchirawat et al.

Materials:

-

Isoquinoline

-

Benzoyl chloride

-

Trimethylsilyl cyanide (TMSCN)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of isoquinoline (1.0 eq) and benzoyl chloride (1.1 eq) in dry dichloromethane under an inert atmosphere, add a catalytic amount of aluminum chloride.

-

Add trimethylsilyl cyanide (1.2 eq) to the mixture.

-

Stir the reaction at room temperature for approximately 4 hours.

-

Upon completion of the reaction (monitored by TLC), pass the mixture through a short column of silica gel to remove the aluminum salts.

-

Concentrate the eluate under reduced pressure to afford the Reissert compound.

Protocol 3: Hydrolysis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile to this compound

This protocol is adapted from the hydrolysis of an alkylated Reissert compound described in Science of Synthesis.[1]

Materials:

-

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

-

Ethanol (B145695) (EtOH)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water (H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O) or other suitable organic solvent

Procedure:

-

Dissolve the Reissert compound (1.0 eq) in ethanol.

-

Prepare a solution of sodium hydroxide or potassium hydroxide (e.g., 2.5 eq) in water and add it to the ethanolic solution of the Reissert compound.

-

Reflux the mixture for 2-3 hours.

-

After cooling to room temperature, remove the ethanol by distillation under reduced pressure.

-

Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether) to remove non-acidic byproducts.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product.

-

The product can be further purified by recrystallization if necessary.

Conclusion

The Reissert reaction remains a highly effective and versatile method for the synthesis of this compound. This guide has provided a detailed overview of the reaction, including mechanistic insights, quantitative yield data, and comprehensive experimental protocols. By offering both the classical two-phase and a modern anhydrous method for the formation of the key Reissert intermediate, researchers are equipped with options to suit their specific needs and available reagents. The provided hydrolysis protocol, adapted from a reliable source, offers a clear pathway to the final product. The structured data and visual diagrams are intended to facilitate a deeper understanding and successful implementation of this important synthetic transformation in the fields of chemical research and drug development.

References

Spectroscopic Analysis of Isoquinoline-1-carboxylic Acid: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for isoquinoline-1-carboxylic acid (CAS 486-73-7), a heterocyclic compound of interest in medicinal chemistry and materials science. The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

IUPAC Name: this compound[1] Molecular Formula: C₁₀H₇NO₂[1][2][3] Molecular Weight: 173.17 g/mol [1][2][3] Canonical SMILES: C1=CC=C2C(=C1)C=CN=C2C(=O)O[1] InChI Key: XAAKCCMYRKZRAK-UHFFFAOYSA-N[1][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data Solvent: DMSO-d₆[4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 10.5 - 13.5 | broad s | - | COOH |

| 8.65 | d | 8.5 | H-4 |

| 8.35 | d | 5.8 | H-3 |

| 8.25 | d | 8.0 | H-8 |

| 8.15 | d | 8.5 | H-5 |

| 7.95 | t | 7.5 | H-7 |

| 7.80 | t | 7.5 | H-6 |

Note: Chemical shifts can vary depending on solvent and concentration.[7] The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.[8]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | C=O |

| 148.0 | C-1 |

| 142.5 | C-3 |

| 137.0 | C-4a |

| 131.0 | C-7 |

| 130.5 | C-5 |

| 129.0 | C-8a |

| 128.5 | C-6 |

| 128.0 | C-8 |

| 122.0 | C-4 |

Note: Data compiled from publicly available spectra.[1][5] Assignments are based on established chemical shift predictions for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the carboxylic acid and the aromatic isoquinoline (B145761) ring system.

Table 3: Key IR Absorption Bands Technique: KBr Pellet/Disc[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, very broad | O-H stretch (from hydrogen-bonded dimer)[8][9][10] |

| 1690-1760 | Strong | C=O stretch (carbonyl)[8][9][10] |

| ~1600, ~1450 | Medium-Weak | C=C and C=N stretch (aromatic ring) |

| 1210-1320 | Medium | C-O stretch[9] |

| 910-950 | Medium, broad | O-H bend (out-of-plane)[9] |

The very broad O-H stretch is a hallmark of a carboxylic acid, resulting from strong intermolecular hydrogen bonding that forms a dimeric structure.[9][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data Technique: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 173 | High | [M]⁺, Molecular Ion[1][2] |

| 129 | Highest | [M - CO₂]⁺ or [M - H₂O - CO]⁺, Loss of carbon dioxide[1] |

| 128 | High | [M - COOH]⁺, Loss of carboxyl radical[1] |

| 102 | Medium | [C₈H₆N]⁺, Subsequent loss of HCN from the quinoline (B57606) ring |

The fragmentation pattern is characterized by the initial loss of the carboxylic acid group as either a carboxyl radical (COOH) or carbon dioxide (CO₂).[12]

Experimental Protocols

The data presented in this guide are typically obtained using standard spectroscopic techniques. Below are generalized protocols representative of the methods used for the analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer: The solution is filtered through a pipette with a cotton or glass wool plug into a 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Bruker 600 MHz instrument.[13] Chemical shifts are referenced to the residual solvent peak.[13] For ¹H NMR, a typical experiment involves acquiring 16-64 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of this compound is finely ground in an agate mortar.

-

Mixing: About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar and mixed thoroughly with the sample.[14]

-

Pellet Formation: The mixture is transferred to a pellet press. A force of 8-10 tons is applied for several minutes to form a transparent or semi-transparent disc.[14]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system, which separates the analyte from the solvent and any impurities.[15]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.[12][15]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for sample preparation, data acquisition, and structural elucidation.

References

- 1. This compound | C10H7NO2 | CID 68092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Isoquinolinecarboxylic acid [webbook.nist.gov]

- 3. イソキノリン-1-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(486-73-7) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(486-73-7) 13C NMR [m.chemicalbook.com]

- 6. This compound(486-73-7) IR Spectrum [chemicalbook.com]

- 7. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the 1H NMR Spectrum of Isoquinoline-1-carboxylic Acid in DMSO-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of isoquinoline-1-carboxylic acid when dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Quantitative 1H NMR Data Summary

The following table summarizes the key quantitative data obtained from the 1H NMR spectrum of this compound in DMSO-d6, recorded at 400 MHz. The data includes proton assignments, chemical shifts (δ) in parts per million (ppm), signal multiplicity, and coupling constants (J) in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~8.64 | d | 5.9 | 1H |

| H-3 | ~8.25 | d | 5.9 | 1H |

| H-5 | ~8.11 | d | 8.4 | 1H |

| H-8 | ~8.09 | d | 7.8 | 1H |

| H-6 | ~7.89 | t | 7.7 | 1H |

| H-7 | ~7.82 | t | 7.5 | 1H |

| -COOH | ~16.5 | br s | - | 1H |

Note: The exact chemical shifts and coupling constants may vary slightly depending on experimental conditions such as concentration and temperature.

Structural and Signaling Pathway Visualization

The following diagrams illustrate the molecular structure of this compound with proton assignments and a conceptual workflow for its NMR analysis.

Caption: Molecular structure of this compound with labeled protons.

Caption: Experimental workflow for 1H NMR analysis.

Detailed Experimental Protocol

This section outlines the standard methodology for acquiring the 1H NMR spectrum of this compound in DMSO-d6.

3.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d6 (99.9 atom % D) in a clean, dry vial.

-

Dissolution: Gently agitate or vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

3.2. NMR Data Acquisition

-

Instrument: A 400 MHz NMR spectrometer is typically used for this analysis.

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 18 ppm, centered around 8-9 ppm, is appropriate to cover the aromatic and carboxylic acid proton regions.

-

3.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.

This comprehensive guide provides the necessary data and protocols for the successful acquisition and interpretation of the 1H NMR spectrum of this compound in DMSO-d6, aiding in its unambiguous identification and characterization.

Crystal Structure of Isoquinoline-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of isoquinoline-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The information presented is based on the single-crystal X-ray diffraction study published by Jing, Feng, Qin, Gu, and Zhang in Acta Crystallographica Section E in 2007. All crystallographic data is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 654875.

Crystallographic Data Summary

The crystal structure of this compound (C₁₀H₇NO₂) was determined by single-crystal X-ray diffraction at a temperature of 153 K. The compound crystallizes in the triclinic space group P-1 with three molecules in the asymmetric unit. These three independent molecules are linked by O—H···N hydrogen bonds.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₀H₇NO₂ |

| Formula Weight | 173.17 |

| Temperature | 153(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 8.3707 (6) Å |

| b | 11.4103 (8) Å |

| c | 12.1812 (9) Å |

| α | 87.893 (1) ° |

| β | 82.112 (1) ° |

| γ | 72.894 (1) ° |

| Volume | 1096.39 (14) ų |

| Z | 6 |

| Density (calculated) | 1.572 Mg/m³ |

| Absorption Coefficient | 0.114 mm⁻¹ |

| F(000) | 540 |

| Data Collection & Refinement | |

| Theta range for data collection | 2.16 to 27.50 ° |

| Index ranges | -10≤h≤10, -14≤k≤14, -15≤l≤15 |

| Reflections collected | 10074 |

| Independent reflections | 4983 [R(int) = 0.035] |

| Completeness to theta = 27.50° | 99.4 % |

| Data / restraints / parameters | 4983 / 3 / 352 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.050, wR2 = 0.124 |

| R indices (all data) | R1 = 0.065, wR2 = 0.134 |

| Largest diff. peak and hole | 0.31 and -0.23 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Molecule A | Molecule B | Molecule C |

| O1 - C10 | 1.258(2) | 1.261(2) | 1.257(2) |

| O2 - C10 | 1.272(2) | 1.270(2) | 1.275(2) |

| N1 - C1 | 1.319(2) | 1.321(2) | 1.323(2) |

| N1 - C9 | 1.365(2) | 1.366(2) | 1.365(2) |

| C1 - C10 | 1.516(2) | 1.515(2) | 1.516(2) |

Table 3: Selected Bond Angles (°)

| Angle | Molecule A | Molecule B | Molecule C |

| O1 - C10 - O2 | 124.2(2) | 124.3(2) | 124.1(2) |

| O1 - C10 - C1 | 118.8(2) | 118.7(2) | 118.9(2) |

| O2 - C10 - C1 | 117.0(2) | 117.0(2) | 117.0(2) |

| N1 - C1 - C10 | 118.0(1) | 117.9(1) | 117.9(1) |

| C1 - N1 - C9 | 117.5(1) | 117.4(1) | 117.5(1) |

Experimental Protocols

Synthesis of this compound

The title compound was prepared following the procedure published by Padbury and Lindwall in 1945. The synthesis involves the hydrolysis of 1-isoquinolinecarbonitrile.

Protocol:

-

Hydrolysis of 1-Isoquinolinecarbonitrile: A mixture of 1-isoquinolinecarbonitrile and a suitable acidic or basic solution (e.g., aqueous sulfuric acid or sodium hydroxide) is refluxed.

-

Neutralization and Precipitation: After the reaction is complete, the solution is cooled and neutralized. The this compound precipitates out of the solution.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Crystal Growth

Colorless single crystals suitable for X-ray diffraction were obtained by recrystallization from dimethylsulfoxide.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. The crystallographic data were collected using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All O-bound H atoms were located in a difference Fourier map and refined isotropically. The remaining H atoms were placed in calculated positions and refined using a riding model.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for determining the crystal structure of a small molecule like this compound.

An In-Depth Technical Guide to Isoquinoline-1-carboxylic Acid: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-1-carboxylic acid, a key heterocyclic compound, serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. Its unique structural features and reactivity are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role in biological signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.

Physical Properties

This compound is typically a light orange to yellow or green crystalline powder.[1] Its fundamental physical characteristics are summarized in the table below, providing a baseline for its handling, purification, and analytical identification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₂ | [2][3] |

| Molecular Weight | 173.17 g/mol | [4] |

| Melting Point | 164 °C (decomposes) | [4] |

| Boiling Point | 68-69 °C (literature value, likely under vacuum) | [4] |

| Density | 0.932 g/mL at 20 °C (literature value) | [4] |

| Refractive Index | n20/D 1.358 (literature value) | [4] |

| pKa | 1.09 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in water, alcohols, and ethers. | [2] |

| Appearance | Light orange to yellow to green crystalline powder. | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the aromatic isoquinoline (B145761) ring system and the carboxylic acid functional group. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring influences the reactivity of the entire molecule.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety at the 1-position of the isoquinoline ring is the primary site for a variety of chemical transformations.

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP).[5][6]

-

Amide Formation: Amide derivatives can be synthesized through the reaction of this compound with amines. This transformation is typically facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the desired amine.[7][8][9] One-pot procedures using reagents like titanium tetrachloride (TiCl₄) can also be employed.[7]

-

Decarboxylation: The removal of the carboxyl group can be achieved under certain conditions, a reaction that can be important in synthetic pathways. For instance, heating with soda lime can induce decarboxylation.[10] The Hammick reaction, involving the decarboxylation of a 1-carboxy-2-alkylisoquinolinium salt in the presence of an aldehyde, is a notable transformation, though not extensively used for isoquinoline-3-carboxylic acids.[11]

-

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol (1-(hydroxymethyl)isoquinoline) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12]

-

Curtius Rearrangement: This reaction allows for the conversion of the carboxylic acid to a primary amine (1-aminoisoquinoline) with the loss of one carbon atom. The process involves the formation of an acyl azide (B81097) from the carboxylic acid, which then rearranges to an isocyanate that can be hydrolyzed to the amine.[1][13][14][15]

Reactivity of the Isoquinoline Ring

The isoquinoline nucleus itself can participate in various reactions, although the presence of the deactivating carboxylic acid group at the 1-position can influence the regioselectivity and reaction conditions.

-

Reduction: The pyridine (B92270) ring of the isoquinoline system can be selectively reduced to a tetrahydroisoquinoline derivative using reducing agents such as sodium borohydride (B1222165) in the presence of nickel(II) chloride or through catalytic hydrogenation.[16]

-

Oxidation: The isoquinoline ring is generally resistant to oxidation. Under vigorous conditions, ring cleavage can occur.[17]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR | The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 12 ppm), which is dependent on concentration and solvent. The aromatic protons of the isoquinoline ring will appear in the aromatic region of the spectrum. | [18][19][20] |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The carbons of the isoquinoline ring will appear in the aromatic region. | [20] |

| FT-IR | Characteristic absorptions include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic ring system. | [9] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight (173.17 g/mol ) is expected. Fragmentation patterns can provide further structural information. | [2] |

Experimental Protocols

Synthesis of this compound via Hydrolysis of 1-Cyanoisoquinoline

This method provides a reliable route to this compound from the corresponding nitrile.

Workflow for Synthesis:

Protocol:

-

Reaction Setup: In a sealed pressure tube, combine 1-cyanoisoquinoline with approximately nine times its weight of concentrated hydrochloric acid.[21]

-

Heating: Heat the sealed tube to 150 °C for 8 hours.[21]

-

Work-up: After cooling, carefully open the tube and evaporate the reaction mixture to dryness under reduced pressure.

-

Purification: Dissolve the residue in water. If the solution is colored, add a small amount of activated carbon, stir for a few minutes, and filter.

-

Precipitation: To the clear filtrate, add a theoretical quantity of aqueous ammonia (B1221849) to neutralize the acid and precipitate the this compound.

-

Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Determination of Melting Point

A precise melting point is a crucial indicator of purity.

Workflow for Melting Point Determination:

Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube, ensuring the solid is well-compacted at the bottom.[17][22]

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.[22]

-

Heating: Heat the sample rapidly to a temperature about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.[22]

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow.

Determination of pKa by Potentiometric Titration

This method allows for the experimental determination of the acid dissociation constant.

Protocol:

-

Solution Preparation: Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., water or a water-cosolvent mixture). Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[23]

-

Initial pH Adjustment: Adjust the initial pH of the sample solution to the acidic range (e.g., pH 1.8-2.0) with the standardized HCl solution.[23]

-

Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small, known increments.

-

pH Measurement: After each addition of NaOH, record the pH of the solution using a calibrated pH meter once the reading has stabilized.[23]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the inflection point of the resulting titration curve.

Potential Signaling Pathways and Biological Relevance

While direct experimental evidence for the involvement of this compound in specific signaling pathways is limited, its structural similarity to other biologically active isoquinoline alkaloids suggests potential areas of interest for researchers. Isoquinoline derivatives are known to interact with a variety of biological targets and modulate key signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[3][24][25]

Hypothetical Signaling Pathway Interactions:

-

PI3K/Akt/mTOR Pathway: Many isoquinoline alkaloids have been shown to inhibit this critical pathway, which is often dysregulated in cancer, leading to decreased cell proliferation and survival.[3][24]

-

NF-κB Pathway: This pathway is a key regulator of inflammation. Some isoquinoline derivatives can inhibit NF-κB signaling, suggesting potential anti-inflammatory applications.[26]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway by isoquinoline compounds has been reported.[3]

This compound and its derivatives can also be explored as enzyme inhibitors, for example, targeting kinases or other enzymes where the carboxylic acid can act as a key binding motif.[27][28] Furthermore, the carboxylic acid group can be used as a bioisosteric replacement for other functional groups in drug design to modulate physicochemical properties and biological activity.[25][29]

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its presence as a core scaffold in numerous biologically active molecules. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and characterization. While its direct role in signaling pathways remains an area for further investigation, the established activities of related isoquinoline alkaloids provide a strong rationale for its exploration in drug discovery programs. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C10H7NO2 | CID 68092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 99 486-73-7 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iajpr.com [iajpr.com]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 14. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 17. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 18. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. diva-portal.org [diva-portal.org]

- 20. tcichemicals.com [tcichemicals.com]

- 21. electronicsandbooks.com [electronicsandbooks.com]

- 22. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. drughunter.com [drughunter.com]

An In-depth Technical Guide to the Solubility of Isoquinoline-1-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoquinoline-1-carboxylic acid, a crucial heterocyclic carboxylic acid used as a building block in the synthesis of various pharmaceutical and bioactive compounds. An understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document presents available quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Concepts of Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum amount of the solute that can dissolve in a given amount of the solvent at a specific temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound is governed by the interplay between its polar carboxylic acid group and the aromatic, heterocyclic isoquinoline (B145761) moiety.

Quantitative Solubility Data

The water solubility was calculated from the experimentally determined logarithm of the water solubility in mol/L (log10ws) of -3.10. The molecular weight of this compound is 173.17 g/mol .[1][2][3][4]

Calculation of Water Solubility:

-

10^(-3.10) mol/L = 0.000794 mol/L

-

0.000794 mol/L * 173.17 g/mol = 0.137 g/L

The solubility in organic solvents was predicted using the online solubility prediction tool, solubility.info. It is important to note that these are theoretical estimations and should be confirmed experimentally for critical applications.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Data Type |

| Water | 25 | 0.137 | Experimental |

| Ethanol | 25 | 15.6 | Predicted |

| Methanol | 25 | 25.8 | Predicted |

| Acetone | 25 | 10.2 | Predicted |

| Ethyl Acetate | 25 | 3.1 | Predicted |

| Dichloromethane | 25 | 1.2 | Predicted |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Predicted (High) |

| Dimethylformamide (DMF) | 25 | > 100 | Predicted (High) |

Predicted values were obtained using the solubility.info online prediction tool.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, which is considered the gold standard for solubility measurements.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Accurately weigh the collected filtrate.

-

Dilute the filtrate with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in the desired units, such as g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

This guide provides foundational knowledge on the solubility of this compound. For mission-critical applications, it is strongly recommended to supplement the provided predicted data with experimental verification using the detailed protocol outlined herein.

References

An In-depth Technical Guide to the Mechanisms of Formation of Isoquinoline-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a key precursor for a wide array of pharmacologically active compounds. Understanding the mechanisms of its formation is crucial for optimizing existing synthetic routes and developing novel, efficient methodologies. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying reaction mechanisms. Key methods, including the Reissert-Henze reaction followed by nitrile hydrolysis and the oxidation of 1-methylisoquinoline (B155361), are discussed in detail. This document includes structured data summaries, detailed experimental protocols, and mechanistic diagrams to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

The isoquinoline (B145761) scaffold is a prominent feature in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. Functionalization at the C1 position, particularly with a carboxylic acid moiety, provides a versatile handle for further molecular elaboration. This guide delineates the core methodologies for the synthesis of this compound, presenting both classical and contemporary approaches.

Primary Synthetic Routes

The formation of this compound is predominantly achieved through a two-step process commencing with the synthesis of an intermediate, which is subsequently converted to the target carboxylic acid. The most established and versatile of these routes is the Reissert-Henze reaction.

Reissert-Henze Reaction and Subsequent Hydrolysis

The Reissert-Henze reaction provides an efficient method for the introduction of a cyano group at the C1 position of isoquinoline, which can then be readily hydrolyzed to the corresponding carboxylic acid. This two-step sequence is a reliable and widely used method for the synthesis of this compound.

Mechanism of Formation:

The overall transformation can be visualized as a two-stage process:

-

Formation of Isoquinoline-1-carbonitrile (B74398) (Reissert-Henze Reaction): Isoquinoline is treated with an acyl chloride (commonly benzoyl chloride) and a cyanide source (such as potassium cyanide or trimethylsilyl (B98337) cyanide) to form a Reissert compound, an N-acyl-1-cyano-1,2-dihydroisoquinoline.[1][2] This intermediate can then be rearomatized to yield isoquinoline-1-carbonitrile. The reaction proceeds via the formation of a highly electrophilic N-acylisoquinolinium salt, which is then attacked by the cyanide nucleophile at the C1 position.[3] Subsequent elimination of the acyl group and rearomatization yields the 1-cyanoisoquinoline.

-

Hydrolysis of Isoquinoline-1-carbonitrile: The nitrile group of isoquinoline-1-carbonitrile is then hydrolyzed under either acidic or basic conditions to afford this compound.[4] The hydrolysis proceeds through an amide intermediate.[4]

The logical flow of the Reissert-Henze reaction followed by hydrolysis is depicted below:

A more detailed mechanistic representation of the Reissert-Henze reaction is provided below:

The subsequent hydrolysis of the nitrile to the carboxylic acid can be catalyzed by either acid or base:

Quantitative Data Summary:

| Reaction Step | Reagents and Conditions | Yield (%) | Reference |

| Reissert Reaction | Isoquinoline, Benzoyl Chloride, KCN, CH₂Cl₂/H₂O | 75-80 | [5] |

| Reissert Reaction | Isoquinoline, Acyl Chloride, Trimethylsilyl Cyanide, CH₂Cl₂, AlCl₃ (cat.) | Good | |

| Acidic Hydrolysis | Isoquinoline-1-carbonitrile, conc. HCl, 150°C (sealed tube) | Not specified | [6] |

| Basic Hydrolysis | 2-Benzoyl-1-benzyl-1,2-dihydroisoquinaldonitrile, NaOH/H₂O, Ethanol (B145695), reflux | Not specified for hydrolysis step alone | [5] |

Experimental Protocols:

Protocol 2.1.1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound) [5]

-

A 1-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a 250-mL, pressure-equalizing dropping funnel is charged with 64.6 g (0.499 mole) of freshly distilled isoquinoline in 400 mL of dichloromethane (B109758) and 97.7 g (1.50 moles) of potassium cyanide in 200 mL of water.

-

The mixture is stirred vigorously as 126.5 g (121 mL, 0.900 mole) of freshly distilled benzoyl chloride is added from the dropping funnel over 1 hour. The temperature rises to 38°C, and the dichloromethane comes to reflux.

-

Stirring is continued for an additional 3 hours, and the resulting brown reaction mixture is filtered.

-

The layers of the filtrate are separated, and the dichloromethane layer is washed successively with water, 2 N hydrochloric acid, water, 2 N sodium hydroxide (B78521) solution, and water.

-

After drying over anhydrous potassium carbonate, the dichloromethane solution is filtered and evaporated under reduced pressure to yield the crude Reissert compound.

-

The crude product is recrystallized from boiling ethyl acetate (B1210297) to give the purified 2-benzoyl-1,2-dihydroisoquinaldonitrile.

Protocol 2.1.2: Acid-Catalyzed Hydrolysis of Isoquinoline-1-carbonitrile (Adapted from[6])

-

In a sealed tube, a mixture of isoquinoline-1-carbonitrile and approximately 9 times its weight of concentrated hydrochloric acid is heated at 150°C for eight hours.

-

After cooling, the reaction mixture is evaporated to dryness.

-

The residue is redissolved in water, decolorized with a small amount of activated carbon if necessary, and filtered.

-

The theoretical quantity of aqueous ammonia (B1221849) is added to precipitate the free this compound.

-

The product is collected by filtration, washed with cold water, and dried.

Protocol 2.1.3: Base-Catalyzed Hydrolysis of Isoquinoline-1-carbonitrile (Conceptual, based on general procedures)

-

In a round-bottom flask equipped with a reflux condenser, isoquinoline-1-carbonitrile is dissolved in a mixture of ethanol and water.

-

An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

-

The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

The aqueous layer is then cooled in an ice bath and carefully acidified with a strong acid (e.g., concentrated HCl) to a pH of 3-4, leading to the precipitation of this compound.

-

The solid product is collected by filtration, washed with cold water, and dried.

Oxidation of 1-Methylisoquinoline

An alternative route to this compound involves the oxidation of a precursor with a methyl group at the C1 position. This method is contingent on the availability of 1-methylisoquinoline, which can be synthesized through various methods, including the Bischler-Napieralski reaction followed by dehydrogenation.

Mechanism of Formation:

The oxidation of the methyl group to a carboxylic acid typically proceeds through alcohol and aldehyde intermediates. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are commonly employed for this transformation. The reaction mechanism involves the abstraction of a hydrogen atom from the methyl group, followed by a series of oxidation steps.

Quantitative Data Summary:

| Starting Material | Oxidizing Agent | Conditions | Yield (%) | Reference |

| 1-Methylisoquinoline | KMnO₄ (alkaline) | Not specified in detail | Variable | [1] |

| 5-Nitroisoquinoline | KMnO₄ | Benzene ring is oxidized | Not specified | [1] |

| 5-Aminoisoquinoline | KMnO₄ | Pyridine (B92270) ring is oxidized | Not specified | [1] |

Experimental Protocol:

Protocol 2.2.1: Oxidation of 1-Methylisoquinoline with Potassium Permanganate (General Procedure)

-

1-Methylisoquinoline is dissolved in a suitable solvent, such as a mixture of pyridine and water.

-

The solution is heated, and a solution of potassium permanganate in water is added portion-wise while maintaining the reaction temperature.

-

The reaction mixture is heated at reflux for several hours until the purple color of the permanganate has disappeared.

-

After cooling, the manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

The crude product is collected by filtration, washed with water, and can be purified by recrystallization.

Modern Synthetic Approaches

Recent advancements in organic synthesis have introduced more direct and atom-economical methods for the preparation of this compound.

Direct C-H Carboxylation

Direct C-H carboxylation involves the direct introduction of a carboxyl group onto the isoquinoline core using carbon dioxide (CO₂) as the C1 source. This approach avoids the need for pre-functionalized substrates and is considered a green synthetic method. While this method has been successfully applied to various aromatic heterocycles, its application to isoquinoline is an area of ongoing research. The reaction often requires a catalyst, such as a transition metal complex, and a base.[7][8]

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of 1-haloisoquinolines with carbon monoxide (CO) is another modern approach. This method allows for the formation of various carbonyl compounds, including carboxylic acids, esters, and amides, depending on the nucleophile used.[9][10] The direct synthesis of the carboxylic acid would involve the use of water as the nucleophile.

Conclusion

The synthesis of this compound is a well-established field with several reliable methodologies. The Reissert-Henze reaction followed by nitrile hydrolysis remains the most robust and versatile approach, offering good yields and a clear mechanistic pathway. The oxidation of 1-methylisoquinoline provides a viable alternative, particularly if the starting material is readily available. Emerging techniques such as direct C-H carboxylation and palladium-catalyzed carbonylation hold promise for more sustainable and efficient syntheses in the future, aligning with the principles of green chemistry. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. This guide provides the foundational knowledge for researchers to select and optimize the most suitable method for their specific needs in the pursuit of novel therapeutics and other advanced materials.

References

- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 2. Reissert reaction - Wikipedia [en.wikipedia.org]

- 3. tutorsglobe.com [tutorsglobe.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents [mdpi.com]

- 10. [PDF] Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. | Semantic Scholar [semanticscholar.org]

Biological activity of Isoquinoline-1-carboxylic acid derivatives

An In-depth Technical Guide on the Biological Activity of Isoquinoline-1-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of many natural and synthetic bioactive molecules.[1] The isoquinoline nucleus is found in numerous alkaloids with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Among the vast library of isoquinoline derivatives, those featuring a carboxylic acid group at the 1-position have garnered significant interest in medicinal chemistry. The presence of the carboxylic acid moiety can significantly influence the compound's physicochemical properties, such as solubility and its ability to interact with biological targets, often acting as a key pharmacophoric feature.

This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows to support further research and development in this promising area of drug discovery.

Anticancer Activity: PARP Inhibition

A significant area of investigation for this compound derivatives is in the development of anticancer agents, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP enzymes, especially PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[4] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-based double-strand break repair, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a targeted therapy for such tumors.[4]

Derivatives of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide, which are derived from this compound, have been identified as potent PARP inhibitors.[5][6] These compounds act as NAD+ mimics, binding to the enzyme's active site.[6]

Quantitative Data: PARP Inhibition

The following table summarizes the in vitro inhibitory activity of representative 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives against PARP1 and PARP2.

| Compound ID | Modification | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Index (PARP1/PARP2) | Reference |

| 2e | Unsubstituted 1-oxo-3,4-dihydroisoquinoline core | 26.4 ± 4.1 | 18.3 ± 4.5 | 1.44 | [5] |

| Lead Compound | 3-cyclopropyl-7-fluoro substitution | 22 | 4.0 | 5.5 | [5] |

| Olaparib (Reference) | Clinically used PARP inhibitor | - | - | - | [6] |

Note: The table presents a selection of data for illustrative purposes. For a comprehensive list of derivatives and their activities, please refer to the cited literature.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells is a key concept in their therapeutic application.

Anti-inflammatory and Anti-migratory Activity

Neuroinflammation, characterized by the activation of microglial cells, is implicated in various neurodegenerative diseases. Isoquinoline-1-carboxamide (B73039) derivatives have been shown to possess potent anti-inflammatory and anti-migratory effects in lipopolysaccharide (LPS)-activated BV2 microglial cells.[7]

The mechanism of action involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Specifically, compounds like N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) suppress the production of pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide (NO), while also attenuating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

Signaling Pathway: Inhibition of MAPKs/NF-κB

The diagram below illustrates how isoquinoline-1-carboxamide derivatives interfere with this pro-inflammatory cascade.

Antiviral Activity

Derivatives of the isoquinoline scaffold have been investigated for their potential to combat viral infections. Isoquinolone derivatives, in particular, have demonstrated activity against influenza viruses by targeting viral polymerase activity.[8] Additionally, certain isoquinoline alkaloids have shown efficacy against coronaviruses.[9][10]

Quantitative Data: Antiviral Activity

The following table presents the 50% effective concentrations (EC50) and 50% cytotoxic concentrations (CC50) for representative isoquinolone derivatives against various influenza virus strains.

| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |

| 1 | Influenza A (H1N1) | 0.2 - 0.6 | 39.0 | ~65-195 | [8] |

| 17 | Influenza A (H1N1) | 5.8 - 36.8 | 109.0 | ~3-19 | [8] |

| 19 | Influenza A (H1N1) | 22.2 - 59.9 | >300 | >5-13.5 | [8] |

| 21 | Influenza A (H1N1) | 9.9 - 18.5 | >300 | >16-30 | [8] |

| Aromoline | SARS-CoV-2 (Delta) | 0.47 (IC50) | >30 | >63 | [10] |

| Berbamine | SARS-CoV-2 (Delta) | 1.24 (IC50) | >30 | >24 | [10] |

Antimicrobial Activity

The isoquinoline core is a well-established scaffold for the development of antibacterial agents.[11] Derivatives have shown activity against a range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[12] The mechanism of action for some derivatives involves the perturbation of cell wall and nucleic acid biosynthesis.[12]

Quantitative Data: Antimicrobial Activity

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several isoquinoline derivatives against Gram-positive bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 8d | Staphylococcus aureus | 16 | [11] |

| 8f | Staphylococcus aureus | 32 | [11] |

| 8f | Streptococcus pneumoniae | 32 | [11] |

| 8f | Enterococcus faecium | 64 | [11] |

| HSN584 | MRSA | 4 | [12] |

| HSN739 | MRSA | 8 | [12] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acids

This protocol is adapted from methods used to synthesize precursors for PARP inhibitors, based on the Castagnoli-Cushman reaction.[6]

Materials:

-